molecular formula C14H19N5O3 B5673068 N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide CAS No. 5863-93-4

N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No. B5673068
CAS RN: 5863-93-4
M. Wt: 305.33 g/mol
InChI Key: SEWDFLUQCJCEJB-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C14H19N5O3 and its molecular weight is 305.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is 305.14878949 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Early Discovery Research

N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide: is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound is used in the initial stages of drug discovery to identify potential therapeutic effects and to understand its interaction with various biological targets.

TRPA1 Channel Blocker

This compound acts as a selective TRPA1 channel blocker . It antagonizes AITC- and formalin-evoked calcium influx, with IC50 values of 6.2 and 5.3 μM respectively . It does not affect other channels like TRPV1, TRPV3, TRPV4, hERG, or NaV1.2, making it a specific tool for studying TRPA1-related pathways and potential pain therapies.

In Vivo Analgesic Potential

Due to its ability to inhibit TRPA1 channels, this compound has been studied for its analgesic potential in vivo. It has been shown to reduce AITC- and formalin-induced flinching, suggesting a role in pain management research .

Mechanism of Action

Target of Action

A similar compound, hc-030031, is known to selectively block the trpa1 channel . The TRPA1 channel is an ankyrin-like ion channel that acts as a sensor for chemical irritants, pain, and cold .

Mode of Action

If we consider the similar compound hc-030031, it antagonizes the trpa1-mediated calcium influx induced by various compounds . This suggests that N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide might interact with its targets in a similar manner, leading to changes in calcium influx.

Biochemical Pathways

The trpa1 channel, which is the target of the similar compound hc-030031, is involved in various physiological processes, including pain and inflammation signaling . Therefore, it is plausible that N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide might affect similar pathways and their downstream effects.

Result of Action

The similar compound hc-030031 is known to antagonize formalin-induced pain , suggesting that N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide might have similar effects.

properties

IUPAC Name

N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-17-12-11(13(21)18(2)14(17)22)19(8-15-12)7-10(20)16-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWDFLUQCJCEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353485
Record name N-CYCLOPENTYL-2-(1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL)ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-purin-7-YL)acetamide

CAS RN

5863-93-4
Record name N-CYCLOPENTYL-2-(1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL)ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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